molecular formula C7H12Cl2N2O B7451208 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride

Cat. No.: B7451208
M. Wt: 211.09 g/mol
InChI Key: LAIBKWJEKSROMM-UHFFFAOYSA-N
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Description

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group and a dihydropyridinone core. Its properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride typically involves the aminomethylation of a precursor compound. One common method is the reaction of 5-methyl-1,2-dihydropyridin-2-one with formaldehyde and a secondary amine, such as piperidine, under acidic conditions. This reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the amine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated pyridinones. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the dihydropyridinone core can interact with hydrophobic pockets, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids

Uniqueness

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

6-(aminomethyl)-5-methyl-1H-pyridin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-5-2-3-7(10)9-6(5)4-8;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIBKWJEKSROMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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